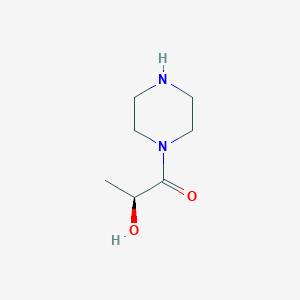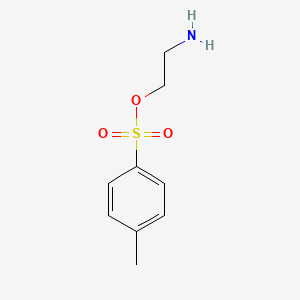
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE is a chemical compound with a unique structure that includes a tert-butyl group, an amino group, and a cyclobutylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-methylcyclobutylcarbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-amino-3-methylcyclobutanone. The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of tert-butyl 3-amino-3-methylcyclobutylcarbamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the cyclobutyl ring can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates and amines.
Applications De Recherche Scientifique
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-butyl 3-amino-3-methylcyclobutylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-(aminomethyl)phenylcarbamate
- Tert-butyl (2-aminocyclohexyl)methylcarbamate
- Tert-butyl (2-aminocyclopentyl)methylcarbamate
Uniqueness
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE is unique due to its cyclobutyl ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other carbamates and makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H21ClN2O2 |
|---|---|
Poids moléculaire |
236.74 g/mol |
Nom IUPAC |
tert-butyl N-(3-amino-3-methylcyclobutyl)carbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-7-5-10(4,11)6-7;/h7H,5-6,11H2,1-4H3,(H,12,13);1H |
Clé InChI |
HOHUAWMMFWTTJH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)NC(=O)OC(C)(C)C)N.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-Indole-5-acetic acid ethyl ester](/img/structure/B8452096.png)
![1-[(p-Aminophenyl)-sulfonyl]-4-(o-methylphenyl)piperazine](/img/structure/B8452100.png)


![2-Amino-8-[4-(1-pyrrolidinylcarbonyl)phenyl]-3H-1-benzazepine-4-carboxylic acid ethyl ester](/img/structure/B8452120.png)

![4-[(Methoxycarbonyl)methyl]phenyl mesylate](/img/structure/B8452139.png)





